Benzamide

Benzamides are a class of organic compounds characterized by the presence of an amide group attached to a benzene ring. These compounds have diverse applications in various industries due to their unique structural features and versatile properties. In pharmaceuticals, benzamides serve as valuable intermediates for synthesizing drugs with analgesic, anti-inflammatory, and antihistaminic effects. For instance, acetaminophen (paracetamol) is a widely used over-the-counter analgesic derived from the benzamide structure. Additionally, benzamides are employed in agricultural chemicals to enhance plant growth or control pests and diseases. In industrial applications, these compounds can act as surfactants, stabilizers, or lubricants due to their amphiphilic nature. The chemical versatility of benzamides allows them to be tailored for specific uses through structural modifications, making them indispensable in the development of new products across multiple sectors.

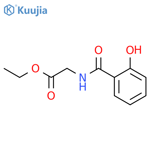

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

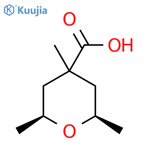

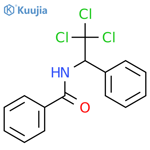

|

Benzamide,N-[2-amino-2-oxo-1-[(phenylmethyl)thio]ethyl]-4-nitro- | 13452-20-5 | C16H15N3O4S |

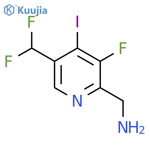

|

Benzamide, N-2-thienyl- | 136-34-5 | C11H9NOS |

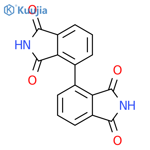

|

Ethyl 3-(Benzoylamino)-2-oxo-6-phenyl-2H-pyran-5-carboxylate | 127143-18-4 | C21H17NO5 |

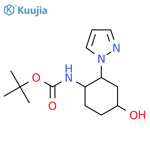

|

N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)benzamide | 15298-28-9 | C16H17NO3 |

|

N-(2,2,2-trichloro-1-phenylethyl)benzamide | 60721-37-1 | C15H12CL3NO |

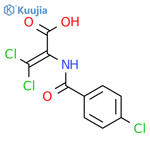

|

3,3-dichloro-2-(4-chlorophenyl)formamidoprop-2-enoic acid | 61767-29-1 | C10H6Cl3NO3 |

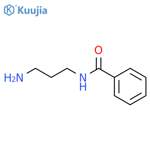

|

N-(3-aminopropyl)benzamide hydrochloride | 6108-74-3 | C10H14N2O |

|

N,N-diethyl-4-hydroxybenzamide | 79119-31-6 | C11H15NO2 |

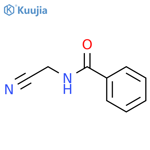

|

Benzamide,N-(cyanomethyl)- | 5692-27-3 | C9H8N2O |

|

Glycine,N-(2-hydroxybenzoyl)-, ethyl ester | 5853-89-4 | C11H13NO4 |

Verwandte Literatur

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

Empfohlene Lieferanten

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte